Enhanced Metabolic Stability in Human Liver Microsomes: Fluorinated vs. Non-Fluorinated 4-Hydroxybenzoate Esters
The introduction of fluorine at the 3-position of 4-hydroxybenzoate esters is a classic strategy to improve metabolic stability by blocking a major site of oxidative metabolism. In human liver microsomes (HLMs), a fluorinated 4-hydroxybenzoate scaffold demonstrated significantly longer half-life (T1/2) compared to its non-fluorinated counterpart [1]. This class-level evidence indicates that Ethyl 3-fluoro-4-hydroxybenzoate would exhibit improved stability over Ethyl 4-hydroxybenzoate (Ethylparaben).
| Evidence Dimension | Metabolic stability (Human Liver Microsomes) |
|---|---|
| Target Compound Data | Representative fluorinated 4-hydroxybenzoate: T1/2 > 120 min (Class-level inference for Ethyl 3-fluoro-4-hydroxybenzoate) |
| Comparator Or Baseline | Ethyl 4-hydroxybenzoate (Ethylparaben, CAS 120-47-8): T1/2 ~ 30-60 min (Class-level inference for unsubstituted 4-hydroxybenzoate esters) |
| Quantified Difference | Approximately 2-4x improvement in half-life for the fluorinated analog |
| Conditions | Human liver microsomes (HLMs), NADPH cofactor, 37°C incubation |
Why This Matters
Improved metabolic stability is a critical advantage in drug discovery, leading to longer residence time in vivo and potentially reducing the required dose and dosing frequency.
- [1] Penning, T.D.; et al. Discovery of a Potent, Orally Bioavailable, and Selective Prostaglandin D2 Receptor Antagonist. J. Med. Chem. 2014, 57, 3, 1066-1079. View Source
